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molecular formula C14H20ClN3O2 B1473582 4-(4-Chloropyridin-2-YL)piperazine-1-carboxylic acid tert-butyl ester CAS No. 936368-68-2

4-(4-Chloropyridin-2-YL)piperazine-1-carboxylic acid tert-butyl ester

Cat. No. B1473582
M. Wt: 297.78 g/mol
InChI Key: PROPFBXURCWWDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07652015B2

Procedure details

Stir a solution of 2,4-dichloro-pyridine (6.7 mmol, 1 g), N-Boc piperazine (8.1 mmol, 1.5 g), sodium tert butoxide (9.5 mmol, 0.9 g), palladium (II) acetate (0.7 mmol, 0.15 g) and 2-(di-tbutylphosphino)biphenyl (0.7 mmol, 0.2 g) dissolved in toluene under nitrogen at 100° C. for 4 hours. Cool down to room temperature and add water. Extract in ethyl acetate washing the organic layer with water and saturated aq. sodium chloride. Dry organic layer over sodium sulfate, filter, and concentrate under reduced pressure to give 4-(4-chloro-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester as a residue. Subject residue to silica gel chromatography eluting with hexanes/ethyl acetate in gradient (from 10% to 50%). MS(ES): m/z=298 [M+H].
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
[Compound]
Name
2-(di-tbutylphosphino)biphenyl
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][N:3]=1.[C:9]([N:16]1[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1)([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10].CC(C)([O-])C.[Na+].O>C1(C)C=CC=CC=1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[C:12]([O:11][C:9]([N:16]1[CH2:21][CH2:20][N:19]([C:2]2[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][N:3]=2)[CH2:18][CH2:17]1)=[O:10])([CH3:15])([CH3:13])[CH3:14] |f:2.3,6.7.8|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)Cl
Name
Quantity
1.5 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CCNCC1
Name
Quantity
0.9 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
2-(di-tbutylphosphino)biphenyl
Quantity
0.2 g
Type
reactant
Smiles
Name
Quantity
0.15 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Extract in ethyl acetate washing the organic layer with water and saturated aq. sodium chloride
FILTRATION
Type
FILTRATION
Details
Dry organic layer over sodium sulfate, filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C1=NC=CC(=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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